Potassium octylbenzenesulfonate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
52286-56-3 |
|---|---|
Molecular Formula |
C14H21KO3S |
Molecular Weight |
308.48 g/mol |
IUPAC Name |
potassium;2-octylbenzenesulfonate |
InChI |
InChI=1S/C14H22O3S.K/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)18(15,16)17;/h8-9,11-12H,2-7,10H2,1H3,(H,15,16,17);/q;+1/p-1 |
InChI Key |
LHRDALCSHPMGJN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Potassium Octylbenzenesulfonate
Established Synthetic Routes for Octylbenzenesulfonate Anions
The creation of the octylbenzenesulfonate anion is a two-step process that involves the alkylation of benzene (B151609) followed by sulfonation. These steps are crucial in determining the final properties of the surfactant.
Sulfonation Processes and Reaction Kinetics
The sulfonation of octylbenzene (B124392) is a key step in producing octylbenzenesulfonic acid. This reaction is typically carried out using sulfur trioxide (SO₃) or concentrated sulfuric acid. smolecule.com The kinetics of aromatic sulfonation are complex and have been the subject of extensive study. Research indicates that the sulfonation of aromatic compounds like benzene can be first-order with respect to the aromatic compound. researchgate.net For instance, the sulfonation of dodecylbenzene, a similar long-chain alkylbenzene, with sulfur trioxide in 1,2-dichloroethane (B1671644) was found to be rapid and complex, with initial rate data suggesting a specific kinetic relationship. uwindsor.ca
The reaction mechanism often involves the formation of an intermediate σ-complex. nih.gov In the case of sulfonation with sulfur trioxide, a proposed mechanism involves a concerted pathway with two SO₃ molecules forming a cyclic transition state. nih.gov The reaction rate can be influenced by the solvent, with different kinetics observed in non-complexing and complexing solvents. nih.gov For example, studies on the sulfonation of other aromatic compounds have shown that the reaction can be second-order with respect to sulfur trioxide and may be retarded by the formation of a complex between sulfur trioxide and the resulting sulfonic acid. uwindsor.ca
The table below summarizes key kinetic parameters for related sulfonation reactions.
| Aromatic Compound | Sulfonating Agent | Solvent | Key Kinetic Findings | Reference |
| Benzene | SO₃ | Gas Phase, CCl₃F, CH₃NO₂ | Concerted pathway with two SO₃ molecules. nih.gov | nih.gov |
| Dodecylbenzene | SO₃ | 1,2-dichloroethane | Rapid, complex reaction. uwindsor.ca | uwindsor.ca |
| Chlorobenzene | SO₃ | Aprotic Solvents | Three-step kinetic scheme involving σ-complex formation. nih.gov | nih.gov |
Precursor Design and Alkylation Strategies
The synthesis of the octylbenzenesulfonate precursor, octylbenzene, is primarily achieved through the Friedel-Crafts alkylation of benzene with an octene isomer, typically 1-octene. researchgate.net This reaction is an electrophilic aromatic substitution where the alkene is activated by a catalyst to form a carbocation, which then attacks the benzene ring.
Various catalysts have been employed for this alkylation, with a significant focus on solid acid catalysts to overcome the environmental issues associated with traditional homogeneous catalysts like hydrofluoric acid and aluminum chloride. etsu.edu Y zeolites have been shown to be effective catalysts for the liquid-phase alkylation of benzene with octenes. capes.gov.br The reaction mechanism over zeolites involves the isomerization of the double bond of the alkene followed by the alkylation of benzene with the resulting octyl carbenium ion. researchgate.net Kinetic models for this process have been developed, considering the protonation of the olefin and the surface alkylation reaction. capes.gov.br
Other heterogeneous catalysts, such as immobilized phosphotungstic acid (PTA) on a silica (B1680970) support, have also demonstrated high catalytic activity for the alkylation of benzene with long-chain alkenes like 1-octene. etsu.eduetsu.edu These solid superacid catalysts offer advantages in terms of reusability and reduced waste generation. etsu.edu
The table below outlines different catalytic systems used for the alkylation of benzene with octene.
| Catalyst | Key Features | Reference |
| Y Zeolites | Effective for liquid-phase alkylation; reaction involves olefin isomerization. capes.gov.br | researchgate.netcapes.gov.br |
| Immobilized Phosphotungstic Acid (PTA) | Solid superacid catalyst with high activity and reusability. etsu.edu | etsu.eduetsu.edu |
| Activated Clays (B1170129) and Aluminosilicates | Used since the 1940s, showing good catalytic characteristics at specific temperatures. etsu.edu | etsu.edu |
Formation of Potassium Salt: Neutralization and Purification Techniques
Once octylbenzenesulfonic acid is synthesized, it is neutralized to form the potassium salt. This is a standard acid-base reaction where the sulfonic acid is treated with a potassium base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate. google.comresearchgate.net The neutralization of a strong acid like a sulfonic acid with a strong base like KOH is a straightforward and rapid reaction. youtube.comyoutube.com The resulting product is potassium octylbenzenesulfonate. epa.gov
Purification of the resulting this compound is essential to remove any unreacted starting materials, byproducts, or excess salts. Common purification techniques for similar potassium salts include recrystallization, which takes advantage of differences in solubility between the desired product and impurities. youtube.com For industrial-scale purification of potassium salts, methods like fractional crystallization and salting out are employed. youtube.com In some cases, multi-step purification processes involving evaporation and separation are necessary. google.com For brines containing potassium salts, purification can involve hydroxide/carbonate methods to remove metal ions, followed by separation of other anions using techniques like ion exchange. bibliotekanauki.pl
Advanced Derivatization Approaches for Functionalization
While this compound is a functional molecule in its own right, further derivatization can be performed to modify its properties for specific applications. The sulfonate group and the aromatic ring are the primary sites for such modifications.
The sulfonate group can undergo substitution reactions. For instance, it can react with alkyl halides to form alkylated derivatives. smolecule.com This allows for the introduction of various functional groups onto the molecule. The aromatic ring can also be a target for further substitution reactions, although the existing alkyl and sulfonate groups will direct the position of new substituents.
Advanced derivatization can also involve more complex reactions. For example, in the broader context of aromatic compounds, functionalization can include the introduction of additional reactive groups that can then be used for further chemical transformations. While specific advanced derivatization approaches for this compound are not extensively detailed in the provided context, the fundamental reactivity of the aromatic ring and the sulfonate group provides a basis for a wide range of potential modifications.
Fundamental Colloid and Interfacial Science of Potassium Octylbenzenesulfonate Systems
Self-Assembly and Micellization Phenomena
The self-assembly of surfactants like potassium octylbenzenesulfonate in solution is a thermodynamically driven process leading to the formation of organized structures known as micelles. This phenomenon is governed by a delicate balance of forces and is crucial for the surfactant's functionality in various applications.
The kinetics of micelle formation involve complex relaxation processes. nih.gov Studies on similar short-chain ionic surfactants reveal a broad distribution of relaxation times, suggesting a coupling between the kinetics of micelle formation and disintegration with fluctuations in the local concentrations of monomers, oligomers, and micelles. nih.gov This is a departure from the classical understanding of micelle formation. nih.gov The process is not a simple two-state transition but involves the formation of intermediate oligomeric structures. nih.govresearcher.life The principal relaxation time can show an initial increase with concentration above the CMC, which is consistent with a high content of these oligomers. nih.gov
Table 1: Thermodynamic Parameters of Micellization for Anionic Surfactants
| Surfactant System | ΔG°m (kJ/mol) | ΔH°m (kJ/mol) | ΔS°m (J/mol·K) | Temperature (K) |
| SDS in water | - | - | - | 308.15 |
| SLS in water | - | - | - | 303.15 |
| SDS + PHC | - | >0 below 308.15 K, <0 above 308.15 K | - | - |
| SLS + PHC | - | >0 below 308.15 K, <0 above 308.15 K | - | - |
The structure and morphology of micelles are influenced by factors such as the surfactant's molecular geometry, concentration, temperature, and the presence of additives. For surfactants like this compound, the micelles are generally expected to be spherical at concentrations just above the CMC. tainstruments.com However, depending on the conditions, other morphologies such as rod-like or cylindrical micelles can form. researchgate.net
Molecular dynamics simulations on similar ionic liquid surfactants show that the micelles often adopt a prolate (elongated) shape. bohrium.com The hydrophobic alkyl chains are oriented towards the micellar core, while the charged sulfonate head groups are located at the micelle-water interface. tainstruments.combohrium.com The packing of the surfactant molecules within the micelle is a key determinant of its shape and size.
The potassium (K+) counterions in this compound play a significant role in the self-assembly process. These counterions are attracted to the negatively charged sulfonate head groups at the micellar surface, a phenomenon known as counterion binding. researchgate.net This binding reduces the electrostatic repulsion between the head groups, which in turn lowers the CMC and promotes micelle formation. researchgate.net
The degree of counterion binding, often expressed as the fraction of counterions associated with the micelle, is typically less than one, indicating incomplete neutralization of the micellar charge. nih.gov The nature of the counterion itself can influence self-assembly. researchgate.netnih.gov For instance, smaller, "harder" inorganic cations can interact more effectively with the sulfonate head groups, leading to a greater reduction in electrostatic repulsion compared to larger, "softer" organic cations. researchgate.net Molecular dynamics simulations have shown that the choice of counterion can affect the size, shape, and hydration of the resulting micelles. bohrium.comnih.gov The binding of counterions can also influence the kinetics of micellization. nih.gov
Interfacial Tension and Surface Activity Studies
This compound, as a surfactant, exhibits significant surface activity, meaning it preferentially adsorbs at interfaces, such as the boundary between a liquid and a gas (air) or between two immiscible liquids (like oil and water). This adsorption alters the properties of the interface.
The amphiphilic nature of this compound drives its molecules to accumulate at interfaces. At a gas-liquid interface, the hydrophobic octylbenzene (B124392) tail orients towards the gas phase, while the hydrophilic potassium sulfonate head group remains in the aqueous phase. mdpi.com Similarly, at a liquid-liquid interface, the tail partitions into the non-aqueous liquid. This adsorption reduces the interfacial tension, a measure of the energy required to create a new unit of interfacial area. mdpi.com
The effectiveness of a surfactant is often characterized by its ability to lower the surface or interfacial tension. The concentration of surfactant at which the maximum reduction in surface tension is achieved corresponds to the CMC. researchgate.net The presence of oil molecules at a liquid-liquid interface can disrupt the interactions between the alkyl chains of the adsorbed surfactant molecules. mdpi.com
The layer of adsorbed surfactant molecules at an interface is known as an interfacial film. nih.gov The properties of this film, such as its elasticity and viscosity (collectively known as dilational rheology), are critical for the stability of systems like emulsions and foams. mdpi.comtaylorfrancis.com The strength of the interfacial film is related to the change in interfacial tension with respect to changes in the interfacial area. mdpi.com
Studies on similar systems have shown that at a gas-liquid interface, the interactions between the alkyl chains of the surfactant molecules can lead to a more structured and viscoelastic film. mdpi.com As the surfactant concentration increases, the packing of the molecules at the interface becomes denser. mdpi.com At an oil-water interface, the presence of oil molecules can hinder the ordered arrangement of the surfactant tails, leading to a less elastic interfacial film where the properties are primarily governed by the diffusion of surfactant molecules to and from the interface. mdpi.com The dynamic properties of these films, such as their response to expansion or compression, are crucial for understanding their role in stabilizing dispersions. nih.govnih.gov
Emulsion and Microemulsion Systems Stabilization
This compound, as an anionic surfactant, plays a crucial role in the formation and stabilization of emulsion and microemulsion systems. Its amphiphilic nature, consisting of a hydrophilic sulfonate head group and a hydrophobic octylbenzene tail, allows it to adsorb at the oil-water interface, reducing the interfacial tension and facilitating the dispersion of one liquid phase into another in the form of droplets.
Formation Mechanisms and Phase Behavior
The formation of emulsions and microemulsions stabilized by this compound is governed by the principles of interfacial tension reduction and the self-assembly of surfactant molecules. When this compound is introduced into an oil-water system, its molecules preferentially migrate to the interface. The hydrophobic tails orient themselves towards the oil phase, while the hydrophilic sulfonate groups remain in the aqueous phase. This arrangement significantly lowers the free energy of the interface, making it easier to create a large interfacial area, which is characteristic of emulsions.
Microemulsions, which are thermodynamically stable, transparent, and isotropic mixtures of oil, water, and surfactant, can also be formed with this compound. The formation of a microemulsion is highly dependent on the system's composition and temperature. The phase behavior of such systems can be complex, often represented by ternary phase diagrams that map the different phases (e.g., oil-in-water microemulsion, water-in-oil microemulsion, bicontinuous microemulsion, liquid crystalline phases) as a function of the concentrations of the components.
The addition of a co-surfactant or a salt can significantly influence the phase behavior, often leading to the formation of stable microemulsions over a wider range of compositions.
Role in Dispersion and Solubilization Processes
The primary role of this compound in dispersion processes is to create a stable barrier around the droplets of the dispersed phase, preventing them from coalescing. This is achieved through two main mechanisms:
Electrostatic Repulsion: As an anionic surfactant, the sulfonate head groups of this compound create a negative charge on the surface of the oil droplets in an oil-in-water emulsion. This results in electrostatic repulsion between the droplets, preventing them from approaching each other and merging.
Steric Hindrance: The adsorbed layer of surfactant molecules itself can provide a physical barrier that hinders close contact between droplets.
In solubilization processes, particularly within microemulsions, this compound facilitates the incorporation of a substance (solubilizate) into the core of the micelles. For an oil-in-water microemulsion, the hydrophobic cores of the micelles formed by the octylbenzene tails can dissolve oil-soluble substances, effectively increasing their solubility in the aqueous medium. Conversely, in a water-in-oil microemulsion, the polar cores of reverse micelles can solubilize water-soluble compounds in the continuous oil phase.
The efficiency of solubilization depends on factors such as the size and shape of the micelles, the nature of the solubilizate, and the temperature.
Rheological and Viscoelastic Properties of Aqueous Solutions
The rheological and viscoelastic properties of aqueous solutions of this compound are intrinsically linked to the microstructure of the surfactant aggregates present in the solution. These properties are critical for various applications where flow behavior and the ability to store and dissipate energy are important.
At concentrations below the CMC, the viscosity of the solution is close to that of water. As the concentration increases above the CMC, the formation of spherical micelles leads to a slight increase in viscosity. A more significant change in rheological behavior is observed with the formation of larger, non-spherical aggregates such as worm-like micelles. These elongated micelles can entangle, forming a transient network that imparts viscoelastic properties to the solution.
The viscoelasticity of such systems can be characterized by the storage modulus (G'), which represents the elastic component (energy stored), and the loss modulus (G''), which represents the viscous component (energy dissipated). In a viscoelastic solution, both G' and G'' are frequency-dependent. At low frequencies, the solution may behave more like a liquid (G'' > G'), while at higher frequencies, it can exhibit more solid-like behavior (G' > G'').
While specific rheological data for this compound is not available in the provided search results, studies on similar anionic surfactants like potassium oleate (B1233923) demonstrate that the viscosity and viscoelasticity are highly dependent on surfactant concentration and the presence of electrolytes. researchgate.net The addition of salt can promote the growth of micelles and enhance the viscoelastic properties of the solution.
The following table summarizes key parameters for octylbenzene sulfonate, which provides insight into the behavior of the potassium salt.
| Property | Value | Method | Reference |
| Critical Micelle Concentration | 1.11 x 10⁻² W | Surface Tension Minimum | nist.gov |
| Critical Micelle Concentration | 1.23 x 10⁻² W | Equivalent Conductivity | nist.gov |
Interactive Data Table: Critical Micelle Concentration of Octylbenzene Sulfonate This table allows for the comparison of CMC values obtained through different measurement techniques.
Theoretical Frameworks and Computational Modeling
Molecular Simulation Techniques for Interfacial Systems (e.g., Dissipative Particle Dynamics)
Molecular simulation techniques are powerful tools for investigating the behavior of surfactants at interfaces. Among these, Dissipative Particle Dynamics (DPD) is a mesoscopic simulation method that allows for the study of larger systems and longer timescales than classical molecular dynamics (MD). researchgate.net
In DPD, groups of atoms are coarse-grained into single beads, reducing the computational cost. nih.gov The interactions between these beads are described by three forces: a conservative force representing repulsion, a dissipative force representing friction, and a random force representing thermal motion. nih.gov The repulsion parameters between different beads are crucial for accurately modeling the system's behavior and can be related to Flory-Huggins χ-parameters. researchgate.net
For anionic surfactants like potassium octylbenzenesulfonate, DPD simulations can model their aggregation into micelles, their adsorption at oil-water interfaces, and the resulting phase behavior. nih.govnih.gov For instance, simulations of linear alkylbenzene sulfonates (LAS), a class of surfactants that includes this compound, have been used to construct phase diagrams and investigate the transition between different phases like micellar, hexagonal, and lamellar structures. nih.gov
Table 1: Example of Dissipative Particle Dynamics (DPD) Repulsion Parameters for a Coarse-Grained Anionic Surfactant System
| Bead Pair | Repulsion Parameter (a_ij) in k_B T |
| Water - Water | 25 |
| Tail - Tail | 25 |
| Head - Head | 35 |
| Water - Tail | 80 |
| Water - Head | 15 |
| Tail - Head | 80 |
| Note: These are representative parameters for a generic anionic surfactant and would need to be optimized for this compound specifically. The values are based on general principles discussed in DPD literature for surfactants. |
MD simulations, which provide a more detailed atomistic view, have been employed to study the aggregation of sodium dodecyl benzene (B151609) sulfonate (SDBS) at oil/water and solid/liquid interfaces. pku.edu.cnacs.org These simulations reveal how surfactant molecules orient themselves at the interface, with the hydrophobic tail interacting with the non-polar phase and the hydrophilic sulfonate headgroup remaining in the aqueous phase. nih.govrsc.org Such simulations can also elucidate the role of counterions, like potassium, in the structure of the interfacial layer. nih.gov
Thermodynamic Models for Surfactant Phase Behavior (e.g., Pseudophase Separation Theory, Regular Solution Theory)
The phase behavior of surfactants in solution, particularly the formation of micelles, can be described by thermodynamic models. The pseudophase separation model is a widely used framework that treats micelle formation as a phase separation process where micelles constitute a separate "pseudophase" in equilibrium with the monomeric surfactant in the bulk solution. acs.org This model is instrumental in understanding the thermodynamics of micellization and predicting the critical micelle concentration (CMC). nih.gov
For mixtures of surfactants, the Regular Solution Theory (RST) is often applied within the pseudophase separation model to account for non-ideal interactions between different surfactant molecules in the mixed micelles. researchgate.netucl.ac.uk RST introduces an interaction parameter, β, which quantifies the deviation from ideal mixing. A negative β value indicates synergistic interactions (attraction) between the surfactants, leading to a lower CMC for the mixture than for the individual components. researchgate.netdtu.dk A positive β value signifies antagonistic interactions (repulsion), while a β of zero corresponds to ideal mixing. pku.edu.cn The interaction parameter can be determined from experimental CMC data. dtu.dk
In the context of this compound, these models can predict its behavior when mixed with other surfactants, such as nonionic surfactants. The addition of a nonionic surfactant to an anionic surfactant like this compound typically leads to synergistic interactions and a reduction in the CMC. acs.org
Table 2: Regular Solution Interaction Parameters (β) for Mixed Micelles of Anionic and Nonionic Surfactants
| Surfactant System | Interaction Parameter (β) | Reference |
| Sodium Dodecyl Sulfate (B86663) / Nonionic Surfactant | Typically negative | researchgate.net |
| Linear Alkylbenzene Sulfonate / Nonionic Surfactant | Typically negative | dtu.dk |
| Note: Specific values for this compound are not available, but the trend for anionic/nonionic mixtures is generally synergistic. |
Prediction of Precipitation Boundaries and Interfacial Phenomena
A critical aspect of using ionic surfactants in applications is their tendency to precipitate, especially in the presence of multivalent counterions (hardness) or at high salinity. acs.org Theoretical models can be used to predict the precipitation boundaries of surfactants like this compound.
The precipitation of an anionic surfactant (A⁻) with a cation (Cⁿ⁺) can be described by a solubility product (Ksp) relationship. utas.edu.au For mixed surfactant systems, models have been developed that combine the pseudophase separation theory for micellization with the Ksp relationship for precipitation. utas.edu.au These models can predict how the addition of a nonionic surfactant, which incorporates the anionic surfactant into mixed micelles and thus reduces its monomer concentration, can increase the tolerance to precipitating cations. utas.edu.au The prediction of precipitation phase boundaries can also be achieved by combining regular solution theory for mixed micelle formation with the solubility product of the precipitate. aps.org
Computational modeling is also used to predict interfacial phenomena. MD simulations, for example, can be used to calculate the interfacial tension (IFT) between oil and water in the presence of surfactants. researchgate.netuir.ac.id These simulations provide insights into how the structure and concentration of the surfactant monolayer at the interface influence the reduction in IFT. rsc.org For alkylbenzene sulfonates, simulations have shown that the orientation of the benzene ring and the conformation of the alkyl tail at the interface are crucial for achieving low IFT. scispace.comrsc.org
Theoretical Calculations of Self-Diffusion and Transport Properties
Tracer self-diffusion measurements, often performed using NMR techniques, provide valuable information on the state of aggregation and mobility of surfactant ions and counterions in solution. nih.gov Theoretical models are essential for interpreting this data. For sodium p-octylbenzenesulfonate, a close analog of the potassium salt, self-diffusion has been studied in detail. nih.gov
The self-diffusion coefficients of the surfactant anion and the counterion change significantly at the critical micelle concentration (CMC). Below the CMC, both ions diffuse as individual entities. Above the CMC, the surfactant anions are primarily part of the much larger and slower-diffusing micelles, leading to a sharp decrease in their measured self-diffusion coefficient. The counterion diffusion also decreases, but to a lesser extent, as a fraction of the counterions are associated with the micelles.
Theoretical calculations based on a two-site model (ions are either free in solution or bound to micelles) combined with a Poisson-Boltzmann cell model can be used to describe the distribution of counterions around the micelles and to calculate the self-diffusion coefficients. nih.gov These calculations help in determining the degree of counterion binding to the micelles.
The transport properties of this compound can also be investigated using molecular dynamics simulations, which can provide insights into the diffusion mechanisms at a molecular level.
Table 3: Self-Diffusion Coefficients (D) for Sodium p-Octylbenzenesulfonate and Sodium Ions in Aqueous Solution at 25°C
| Concentration (mol/kg) | D (Surfactant Anion) (10⁻¹⁰ m²/s) | D (Sodium Ion) (10⁻¹⁰ m²/s) |
| 0.005 | 5.8 | 12.0 |
| 0.010 | 5.5 | 11.4 |
| 0.020 | 1.1 | 9.0 |
| 0.050 | 0.8 | 7.5 |
| 0.100 | 0.8 | 6.5 |
| 0.200 | 0.8 | 5.6 |
| 0.400 | 0.8 | 4.8 |
| Data sourced from tracer self-diffusion studies on sodium p-octylbenzenesulfonate, a close analog of this compound. nih.gov |
Advanced Applications in Chemical and Material Sciences
Role in Enhanced Oil Recovery (EOR) Mechanisms
Potassium octylbenzenesulfonate is a type of surfactant that plays a significant role in chemical Enhanced Oil Recovery (EOR) methods, which are designed to increase the amount of crude oil that can be extracted from an oil field. Chemical EOR techniques are employed to mobilize residual oil that is trapped in the porous media of the reservoir after primary and secondary recovery methods have been exhausted. nih.govkruss-scientific.com The fundamental principle behind the use of surfactants like this compound in EOR is the reduction of interfacial tension (IFT) between the oil and the water used in the flooding process. nih.govkruss-scientific.com
By lowering the IFT, the capillary forces that trap the oil in the rock pores are significantly reduced, allowing the oil to be displaced and mobilized. nih.gov Surfactants also aid in the formation of emulsions, where oil is dispersed in water (or vice versa), facilitating its transport to the production wells. nih.govkruss-scientific.com
This compound can be a key component in surfactant-polymer (SP) flooding, a widely used hybrid chemical EOR method. nih.gov In this approach, the surfactant's primary role is to lower the oil-water IFT, while a polymer is added to the injection water to increase its viscosity. This increased viscosity helps to improve the mobility ratio, leading to a more stable displacement front and preventing the injected water from bypassing the oil (a phenomenon known as viscous fingering). youtube.com The combination of reduced IFT and improved mobility control results in a more efficient sweep of the reservoir and, consequently, higher oil recovery. nih.gov
Recent advancements in EOR have explored the synergistic effects of combining low salinity water flooding with surfactant-polymer systems. The use of low salinity water can further enhance oil recovery by altering the wettability of the reservoir rock and improving the effectiveness of the surfactants. researchgate.net
Table 1: Key Mechanisms in Enhanced Oil Recovery
| Mechanism | Description | Role of this compound (as a surfactant) |
|---|---|---|
| Interfacial Tension (IFT) Reduction | Decreasing the force at the interface between two immiscible fluids (oil and water). | Acts at the oil-water interface to significantly lower IFT, reducing capillary forces that trap oil. nih.gov |
| Emulsification | The dispersion of one liquid into another in the form of fine droplets. | Promotes the formation of oil-in-water emulsions, facilitating the transport of mobilized oil. nih.gov |
| Mobility Control (in SP Flooding) | Adjusting the viscosity of the injected fluid to ensure a stable displacement of oil. | While the polymer is the primary mobility control agent, the surfactant ensures the mobilized oil is effectively displaced by the viscous water front. nih.gov |
| Wettability Alteration | Changing the preference of the reservoir rock to be wetted by either oil or water. | Can contribute to making the rock more water-wet, which helps in releasing the adhered oil. |
Application in Polymerization Processes (e.g., Miniemulsion Polymerization)
This compound serves as an effective surfactant in miniemulsion polymerization, a versatile technique for producing polymer nanoparticles and latexes with well-defined properties. cmu.edubeilstein-journals.org In this process, a monomer is dispersed as fine droplets (typically 50-500 nm in diameter) in a continuous phase, usually water, with the aid of a surfactant and a co-stabilizer (hydrophobe). cmu.edu
The primary function of this compound in miniemulsion polymerization is to stabilize these monomer droplets, preventing them from coalescing and also inhibiting Ostwald ripening—a process where larger droplets grow at the expense of smaller ones. cmu.edu The surfactant forms a protective layer at the surface of the droplets, and its charge can provide electrostatic repulsion between them. google.com This stabilization is crucial as the polymerization primarily occurs within these individual monomer droplets, which act as tiny batch reactors. cmu.edu
The concentration and type of surfactant, such as this compound, have a direct impact on the final characteristics of the polymer latex. For instance, a higher surfactant concentration generally leads to the formation of smaller monomer droplets and, consequently, smaller polymer particles. cmu.edu The choice of surfactant also influences the stability of the resulting latex dispersion. kao.com
Miniemulsion polymerization offers several advantages over conventional emulsion polymerization, including better control over particle size and composition, and the ability to incorporate a wider range of monomers and other substances into the polymer particles. cmu.edu The use of effective surfactants like this compound is fundamental to realizing these benefits.
Table 2: Influence of Surfactant in Miniemulsion Polymerization
| Parameter | Effect of this compound (as a surfactant) |
|---|---|
| Droplet/Particle Size | Higher concentrations generally lead to smaller and more uniform particle sizes. cmu.edu |
| Latex Stability | Provides colloidal stability to the final latex dispersion, preventing agglomeration of polymer particles. pcc.eu |
| Nucleation Mechanism | Primarily droplet nucleation, where polymerization starts within the monomer droplets. cmu.edu |
| Control over Composition | Enables the synthesis of hybrid polymer nanoparticles by incorporating other materials within the droplets. rsc.org |
Interactions with Polymeric and Biological Macromolecules (e.g., DNA, Polyacrylic Acid)
The interactions between surfactants like this compound and macromolecules such as DNA and polyacrylic acid are of significant interest in various scientific and technological fields. These interactions are primarily driven by electrostatic and hydrophobic forces.
Interaction with DNA: Deoxyribonucleic acid (DNA) is a polyanion due to its phosphate (B84403) backbone. The potassium cation (K⁺) from this compound can interact with the negatively charged phosphate groups of DNA. Metal ions are essential for the structure and function of nucleic acids, and monovalent cations like potassium play a crucial role in stabilizing the folded structures of DNA and RNA. nih.govnih.gov While magnesium ions are often highlighted for their role in stabilizing tRNA structures, the importance of potassium in nucleic acid folding and catalytic activity is also well-established. nih.gov The interaction is generally non-specific, involving the formation of a cloud of counter-ions around the DNA molecule that helps to screen the electrostatic repulsion between the phosphate groups. nih.gov
Interaction with Polyacrylic Acid (PAA): Polyacrylic acid (PAA) is a polyelectrolyte whose charge density depends on the degree of neutralization (or pH). At low pH, PAA is largely uncharged, while at higher pH, the carboxylic acid groups deprotonate, rendering the polymer negatively charged. nih.gov The interaction of anionic surfactants like the octylbenzenesulfonate portion with PAA is complex. Studies with sodium dodecyl sulfate (B86663) (SDS), a similar anionic surfactant, have shown that binding to PAA is driven by hydrophobic interactions between the surfactant's alkyl chain and apolar segments of the polymer. nih.gov This interaction can lead to the formation of mixed micelles on the polymer chain, which can cause the polymer coil to expand. nih.gov The presence of the potassium counter-ion would further influence these interactions through electrostatic effects. The binding of anionic surfactants to PAA is generally hindered when the polymer is highly ionized due to increased electrostatic repulsion between the negatively charged surfactant and the polymer chain. nih.gov
Table 3: Summary of Interactions with Macromolecules
| Macromolecule | Interacting Component of this compound | Primary Driving Forces | Nature of Interaction |
|---|---|---|---|
| DNA | Potassium ion (K⁺) | Electrostatic | Stabilization of the polyanionic backbone by counter-ion screening. nih.gov |
| Polyacrylic Acid (PAA) | Octylbenzenesulfonate anion and Potassium ion (K⁺) | Hydrophobic and Electrostatic | Binding of the surfactant's hydrophobic tail to the polymer, influenced by the polymer's charge state. nih.gov |
Utility in Industrial Processing and Formulations (e.g., Synthetic Latex, Paints, Paper Coatings)
This compound finds utility in a variety of industrial applications due to its surface-active properties. It can function as an emulsifier, dispersant, and wetting agent in complex formulations.
Synthetic Latex: In the production of synthetic latex, such as styrene-butadiene rubber (SBR), surfactants are essential as emulsifying agents in the emulsion polymerization process. google.com They stabilize the monomer droplets in the aqueous phase and the resulting polymer particles, preventing coagulation. pcc.eu Potassium-based soaps, including those derived from rosin (B192284) acids, have been shown to be effective emulsifiers, sometimes even improving polymerization rates. google.com The use of a surfactant like this compound can contribute to the stability and desired particle size of the final latex product. pcc.eu
Paper Coatings: Paper coatings are applied to improve properties such as brightness, smoothness, and printability, as well as to impart barrier properties like oil and grease resistance. google.comgoogle.com These coatings are typically aqueous formulations containing pigments, binders, and various additives. Surfactants play a role in dispersing the pigments and other components, ensuring a uniform and defect-free coating layer. k-techindia.com In some specialty paper applications, surfactants are also used as de-inking agents in the recycling process. k-techindia.com The properties of this compound make it suitable for use as a dispersing and wetting agent in paper coating formulations.
Table 4: Functions in Industrial Formulations
| Application | Primary Function of this compound | Desired Outcome |
|---|---|---|
| Synthetic Latex Production | Emulsifier, Stabilizer | Stable monomer emulsion and final latex dispersion. pcc.eugoogle.com |
| Paints and Coatings | Dispersant, Wetting Agent | Uniform pigment distribution, improved texture and application. chr-olesen.dkitaltrade.eu |
| Paper Coatings | Dispersant, Wetting Agent | Homogeneous coating formulation, improved printability and surface properties. google.comk-techindia.com |
Exploration in Separation Technologies (e.g., Asphaltene Mitigation, Ion Exchange Systems)
The chemical properties of this compound suggest its potential for exploration in various separation technologies, including the mitigation of asphaltene deposition and in ion exchange systems.
Asphaltene Mitigation: Asphaltenes are complex hydrocarbon molecules found in crude oil that can precipitate and deposit in reservoirs, pipelines, and processing facilities, leading to significant operational problems. mdpi.com One strategy to combat this issue is the use of chemical inhibitors that can disperse asphaltene aggregates and prevent their deposition. mdpi.com These inhibitors are often amphiphilic molecules, similar in structure to surfactants like this compound. The underlying mechanism involves the interaction of the inhibitor's polar part with the polar moieties of asphaltenes and the interaction of its non-polar part with the bulk crude oil, thereby keeping the asphaltenes solubilized or finely dispersed. Given its amphiphilic nature, this compound could potentially be explored as an asphaltene dispersant or inhibitor.
Ion Exchange Systems: Ion exchange is a process used for the separation and purification of ions from a solution. It involves the exchange of ions between a solid material (the ion exchange resin) and a liquid phase. nih.gov While this compound itself is not an ion exchange resin, its components can be involved in ion exchange processes. For instance, ion exchange resins are used to treat hyperkalemia by binding excess potassium ions in the gastrointestinal tract. nih.gov Conversely, in industrial water treatment and other chemical processes, the separation of organic ions like octylbenzenesulfonate from aqueous streams might be achieved using anion exchange resins. Furthermore, the study of ion exchange reactions involving major cations like K⁺ on mineral surfaces such as clays (B1170129) is crucial for understanding and predicting the mobility of contaminants in natural environments. researchgate.net
Table 5: Potential Roles in Separation Technologies
| Technology | Potential Role of this compound | Underlying Principle |
|---|---|---|
| Asphaltene Mitigation | Dispersant / Inhibitor | The amphiphilic structure could stabilize asphaltene particles in crude oil, preventing aggregation and deposition. mdpi.com |
| Ion Exchange Systems | Analyte / Target for Removal | The octylbenzenesulfonate anion could be removed from water using anion exchange resins. The potassium cation can be exchanged on cation exchange resins. nih.govresearchgate.net |
Degradation Pathways and Environmental Transformation in Academic Contexts
Sonochemical Degradation Mechanisms and Parameters
Sonochemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. This process creates localized hotspots with extreme temperatures and pressures, leading to the decomposition of chemical compounds. For LAS compounds like octylbenzenesulfonate, the primary degradation mechanism is believed to occur at the bubble-water interface through pyrolytic cleavage and free radical attack.
Research on sodium 4-octylbenzene sulfonate (OBS), a close analog of the potassium salt, has shown that sonication effectively degrades the surfactant. The initial and rate-limiting step is the cleavage of the C–S bond at the bubble-water interface. researchgate.net The degradation rate is influenced by several key parameters:
Ultrasound Frequency: The efficiency of degradation is frequency-dependent. Studies on benzenesulfonic acid, a related compound, showed that degradation efficiency increased significantly when the frequency was raised from 200 kHz to 350 and 620 kHz, but then decreased at 1 MHz. researchgate.net
Pulsed vs. Continuous Wave Ultrasound: Pulsed ultrasound has been shown to enhance the degradation rate of OBS compared to continuous wave (CW) ultrasound. nih.gov This enhancement is attributed to the adsorption of the surfactant onto the gas/solution interface of the cavitation bubbles. nih.gov Over longer periods, the degradation rate under CW conditions can decrease due to the accumulation of byproducts on the bubble surfaces. nih.gov
Initial Concentration: The degradation rate of ionic surfactants generally increases with the initial bulk concentration up to a certain point, after which it may level off or decrease. acs.org For anionic surfactants like OBS, the degradation rate has been observed to decrease at concentrations above 20% of the critical micelle concentration (cmc) under pulse sonication. acs.org
Presence of Other Surfactants: In mixtures, surfactants can compete for the reaction sites on the cavitation bubble surfaces, affecting each other's degradation rates. nih.gov For instance, the degradation of OBS is unaffected by the presence of a non-surfactant like 4-ethylbenzene sulfonic acid when the molar ratio of OBS to the non-surfactant is high. nih.gov
Interactive Table: Parameters Affecting Sonochemical Degradation of Octylbenzenesulfonate (OBS)
| Parameter | Observation | Reference(s) |
| Ultrasound Mode | Pulsed wave (PW) ultrasound enhances degradation compared to continuous wave (CW). | nih.gov |
| Ultrasound Frequency | Degradation efficiency is frequency-dependent, with optimal ranges observed. | researchgate.net |
| Initial Concentration | Degradation rate increases with concentration up to a point, then may decrease above the cmc. | acs.org |
| Competing Surfactants | Presence of other surfactants can inhibit degradation due to competition for reaction sites. | nih.gov |
Microbial Metabolism and Biodegradation Pathways (e.g., Desulfonation)
Microbial breakdown is a crucial pathway for the removal of LAS from the environment. LAS is readily biodegradable under aerobic conditions, with over 98% removal being achievable. nih.gov The biodegradation process is typically initiated by the oxidation of the alkyl chain.
The established aerobic biodegradation pathway for LAS involves several steps:
ω-Oxidation: The terminal methyl group of the alkyl chain is oxidized. d-nb.infowho.int
β-Oxidation: The alkyl chain is progressively shortened by the removal of two-carbon units. nih.gov This process leads to the formation of sulfophenylcarboxylic acids (SPCs) as major intermediates. nih.govd-nb.info
Aromatic Ring Cleavage: The benzene (B151609) ring of the SPCs is then cleaved, which is a critical step for the complete mineralization of the molecule. nih.gov
Desulfonation: The removal of the sulfonate group is generally considered to be a late step in the aerobic degradation pathway, occurring after the initial oxidation of the alkyl chain and cleavage of the aromatic ring. researchgate.net However, some studies suggest that under sulfate-limited conditions, direct desulfonation of LAS can occur, yielding the corresponding phenols. researchgate.net
Several bacterial species have been identified as capable of degrading LAS, including Pseudomonas and Bacillus species. nih.govscirp.orgresearchgate.net For instance, Pseudomonas aeruginosa has demonstrated high efficiency in degrading LAS at concentrations of 25 mg/L, with removal percentages reaching up to 93.76% under optimal conditions of 30°C and a pH of 7. researchgate.net
Under anaerobic conditions, the biodegradation of LAS is significantly slower or may not occur at all. researchgate.net However, some studies have reported anaerobic degradation pathways, such as through fumarate (B1241708) addition in anoxic marine sediments. acs.org
Interactive Table: Microbial Degradation of Linear Alkylbenzene Sulfonates (LAS)
| Degradation Step | Description | Key Intermediates | Reference(s) |
| ω-Oxidation | Oxidation of the terminal methyl group of the alkyl chain. | - | d-nb.infowho.int |
| β-Oxidation | Shortening of the alkyl chain by two-carbon units. | Sulfophenylcarboxylic acids (SPCs) | nih.gov |
| Ring Cleavage | Opening of the aromatic benzene ring. | - | nih.gov |
| Desulfonation | Removal of the sulfonate group from the aromatic ring. | Sulfite | nih.govresearchgate.net |
Environmental Fate and Persistence in Research Models
The environmental fate of LAS is largely determined by its high biodegradability under aerobic conditions and its tendency to sorb to solids.
Wastewater Treatment: In wastewater treatment plants utilizing aerobic processes like activated sludge, LAS is highly removed, with efficiencies often exceeding 99%. researchgate.netoup.com However, under anaerobic conditions, such as in anaerobic digesters, LAS degrades very slowly and can accumulate in sewage sludge. nih.govoup.com
Aquatic Environments: In rivers and other surface waters, LAS that is not removed during wastewater treatment will continue to biodegrade. Its persistence is generally low in oxygenated waters. researchgate.net The concentration of LAS in river water is typically low, generally below 50 µg/L, except in areas with low effluent dilution. oup.com
Soil and Sediment: When sewage sludge containing LAS is applied to land, the surfactant is introduced into the soil environment. nih.gov In aerobic soil, LAS biodegrades relatively quickly, with a reported half-life of approximately 1 to 3 weeks. researchgate.net This rapid degradation generally prevents its long-term accumulation in soil. nih.gov However, LAS can adsorb to soil and sediment particles, particularly those with high organic matter content. oregonstate.edu This sorption can reduce its bioavailability and mobility. The persistence of toxicity in soil and runoff has been shown to be influenced by factors such as temperature and solar radiation, with lower temperatures potentially leading to longer persistence. nih.gov
Interactive Table: Environmental Fate of Linear Alkylbenzene Sulfonates (LAS)
| Environmental Compartment | Key Processes | Persistence | Reference(s) |
| Wastewater (Aerobic) | High biodegradation | Low (High removal) | researchgate.netoup.com |
| Wastewater (Anaerobic) | Slow to no biodegradation, sorption to sludge | High | nih.govoup.com |
| Surface Water (Aerobic) | Biodegradation | Low | researchgate.net |
| Soil (Aerobic) | Biodegradation, sorption | Low (Half-life ~1-3 weeks) | nih.govresearchgate.net |
| Sediment | Sorption, slow anaerobic biodegradation | Moderate to High | oup.com |
Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques (e.g., High-Performance Liquid Chromatography with Mass Spectrometry Detection)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of potassium octylbenzenesulfonate. nih.gov Coupled with various detectors, HPLC provides robust and sensitive analytical methods.
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS): This powerful combination allows for both the separation of octylbenzenesulfonate from complex mixtures and its unambiguous identification and quantification based on its mass-to-charge ratio. nih.govnih.gov HPLC-MS/MS, a tandem mass spectrometry technique, further enhances selectivity and is often the method of choice for trace-level analysis in environmental and biological samples. nih.gov The optimization of chromatographic conditions, such as the mobile phase composition and column type, is critical for achieving good resolution and peak shape. nih.govshodex.com For instance, reversed-phase columns like C18 are commonly employed, and the mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. tubitak.gov.trthermofisher.com
High-Performance Liquid Chromatography with Ultraviolet (UV) Detection: For routine analysis and quality control, HPLC with UV detection is a widely used and cost-effective method. thermofisher.comresearchgate.net The benzene (B151609) ring in the octylbenzenesulfonate molecule provides a chromophore that absorbs UV light, typically around 224 nm and 270 nm. aocs.org This allows for the quantification of the compound by measuring its absorbance at a specific wavelength. thermofisher.comaocs.org The method's linearity, precision, and accuracy are well-established for various applications. thermofisher.comresearchgate.net
Online Solid-Phase Extraction (SPE) Coupled with HPLC: To enhance the detection limits for trace analysis, online SPE can be integrated with an HPLC system. This automated technique pre-concentrates the analyte from a large sample volume onto a solid-phase cartridge before eluting it onto the analytical column, thereby increasing the sensitivity of the subsequent HPLC analysis. thermofisher.com
Table 1: HPLC Methods for Alkylbenzene Sulfonate Analysis
| Technique | Column Type | Mobile Phase Example | Detection | Key Advantages |
| HPLC-MS/MS | C18 | Acetonitrile/Water with buffer | Mass Spectrometry | High selectivity and sensitivity for trace analysis. nih.gov |
| HPLC-UV | C18 or Polymer-based | Methanol/Water with 1.5mM ammonium (B1175870) acetate | UV (224 nm, 270 nm) | Cost-effective, robust for routine analysis. nih.govaocs.org |
| Online SPE-HPLC-UV | Acclaim Surfactant | Methanol/Water | UV | Increased sensitivity for low concentration samples. thermofisher.com |
| Anion-Exchange HPLC | Thermo Hypersil Sax | Acetonitrile/Water with 0.05 M sodium perchlorate | UV (280 nm) | Separation of linear and branched isomers. researchgate.net |
| Mixed-Mode HPLC | Obelisc N | Acetonitrile/Water with Ammonium Formate | ELSD, CAD, MS | Separation of both cations and anions in a single run. sielc.com |
Spectroscopic Methods (e.g., Nuclear Magnetic Resonance, Fourier-Transform Infrared Spectroscopy, UV-Visible Spectroscopy)
Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. researchgate.net For instance, ¹H NMR spectra can confirm the presence of the linear octyl chain and the aromatic protons on the benzene ring. chemicalbook.com While ³⁹K NMR is the most common potassium nucleus studied, it is quadrupolar and yields broad lines, making it more suitable for detecting binding in aqueous solutions rather than detailed structural analysis of the organic part of the salt. huji.ac.il Quantitative NMR (qNMR) can also be used to determine the content of isomers in a sample. researchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for the sulfonate group (S=O stretches) and the aromatic ring vibrations can be readily identified in the IR spectrum, confirming the compound's structure. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: As mentioned in the context of HPLC detection, the benzene ring in this compound exhibits characteristic UV absorbance. aocs.org UV-Vis spectroscopy can be used for quantitative analysis based on the Beer-Lambert law and to study the aggregation behavior of the surfactant, as changes in the micellar environment can affect the UV spectrum.
Table 2: Spectroscopic Data for Alkylbenzene Sulfonates
| Technique | Key Observations |
| ¹H NMR | Signals corresponding to the terminal methyl group, the methylene (B1212753) groups of the alkyl chain, and the aromatic protons. chemicalbook.com |
| FT-IR | Characteristic absorptions for the sulfonate group (S=O stretching) and aromatic C-H and C=C vibrations. researchgate.net |
| UV-Vis | Absorbance maxima typically around 224 nm and 270 nm due to the benzene ring. aocs.org |
Microscopic and Scattering Techniques for Structural Elucidation (e.g., Scanning Electron Microscopy, X-ray Diffraction, Cryogenic Transmission Electron Microscopy)
These techniques provide insights into the solid-state structure and the morphology of self-assembled structures like micelles and vesicles in solution.
X-ray Diffraction (XRD): XRD is a powerful tool for determining the crystal structure of solid this compound. For potassium-containing compounds, the crystal structure reveals the coordination environment of the potassium ion and the packing of the molecules in the crystal lattice. webelements.comnih.govnih.govgeologie.ac.at Small-Angle X-ray Scattering (SAXS) is particularly useful for studying the structure and arrangement of micelles and lamellar phases in concentrated solutions and formulated products like detergent powders. researchgate.netwhiterose.ac.uk SAXS can provide information on parameters such as lamellar d-spacing and bilayer thickness. whiterose.ac.ukwhiterose.ac.uk
Cryogenic Transmission Electron Microscopy (Cryo-TEM): Cryo-TEM allows for the direct visualization of the size and shape of surfactant aggregates, such as micelles and vesicles, in their native aqueous environment. whiterose.ac.ukrsc.org By rapidly vitrifying the sample, the delicate structures are preserved for imaging. whiterose.ac.uk This technique has been instrumental in observing the transition from spherical to cylindrical micelles and the formation of multilamellar vesicles upon changes in concentration, temperature, or the addition of salt. researchgate.netwhiterose.ac.ukresearchgate.net
Scanning Electron Microscopy (SEM): SEM can be used to study the surface morphology of solid this compound or materials that have been treated with it.
Electrochemical and Conductometric Approaches
Electrochemical and conductometric methods are valuable for studying the solution properties of this compound, particularly its aggregation behavior.
Conductometry: Electrical conductance measurements are a classic method for determining the critical micelle concentration (CMC) of ionic surfactants. Below the CMC, the conductivity of the solution increases linearly with concentration. Above the CMC, the rate of increase in conductivity with concentration changes due to the formation of micelles, which have a lower mobility than the individual surfactant ions. This break in the conductivity versus concentration plot is identified as the CMC. informaticsjournals.co.in
Turbidimetric and Light Scattering Analyses for Aggregation and Precipitation
These techniques are employed to investigate the formation of larger aggregates and the onset of precipitation in surfactant solutions.
Turbidimetry: Turbidimetric methods measure the turbidity or cloudiness of a solution, which increases as aggregates grow in size and number, eventually leading to precipitation. This can be used to study the effect of additives, temperature, or pH on the solubility and aggregation of this compound. A quantitative turbidimetric method has been developed for the determination of potassium by precipitating it with sodium tetraphenylborate (B1193919) and measuring the resulting turbidity. scielo.br
Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size distribution of particles in a suspension, including surfactant micelles. researchgate.net It works by analyzing the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. DLS can be used to determine the hydrodynamic radius of micelles and to study how factors like concentration, ionic strength, and temperature affect micelle size and shape. researchgate.net
Static Light Scattering (SLS): SLS measures the time-averaged intensity of scattered light as a function of the scattering angle. This information can be used to determine the weight-average molecular weight of the micelles and the second virial coefficient, which provides information about the interactions between micelles. informaticsjournals.co.in Rayleigh scattering of linear alkylbenzene has been studied to understand its light scattering properties. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
